N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: This step involves cyclization reactions, often using amines and carbonyl compounds.
Attachment of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The thiadiazole ring and fluorophenyl group might play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but without the fluorine atom.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H17FN4O2S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-8-4-5-9-16(15)25-12-14(11-18(25)26)19(27)22-20-24-23-17(28-20)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24,27) |
InChI Key |
NYTXDQMBOYPPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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